3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide (CAS: 936940-75-9) is a hydrobromide salt of a pyrazole-containing amine. Its structure features a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, linked to a propylamine chain. The hydrobromide salt enhances its solubility in polar solvents compared to the free base form. Notably, commercial availability of this compound has been discontinued (CymitQuimica, 2025), suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.BrH/c1-6-8(4-3-5-9)7(2)11-10-6;/h3-5,9H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOYXYYOSVOLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent, such as 3-bromopropylamine hydrobromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Pyrazole- and isoxazole-based amines share structural similarities but exhibit distinct properties due to heterocycle variations and substituent effects. Key analogues include:
Key Observations :
Substitution at the 1-position of pyrazole (e.g., ethyl in (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine) may sterically hinder interactions in biological systems compared to unsubstituted NH in the target compound .
Salt vs. Free Base :
- The hydrobromide salt form of the target compound increases aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Free base analogues may require protonation in acidic environments for solubility .
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its antibacterial, antituberculosis, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino-3,5-dimethylpyrazole with appropriate alkylating agents under controlled conditions. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Key Characteristics:
- Molecular Formula: C8H14N2·HBr
- Molar Mass: 220.12 g/mol
- Solubility: Soluble in water and organic solvents.
Antituberculosis Activity
Recent studies have highlighted the antitubercular activity of pyrazole derivatives. In a study assessing various pyrazole compounds against Mycobacterium tuberculosis H37Ra, it was found that certain derivatives exhibited promising inhibitory effects.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4a | 17 μM (~6.25 μg/mL) | 34 μM (~12.5 μg/mL) |
| 5a | Moderate activity | Moderate activity |
| 5c–g | MICs between 60 μM to 140 μM | Bactericidal activity at higher concentrations |
The compound 4a demonstrated the most potent activity with an MIC of 17 μM, indicating that modifications in the pyrazole structure can enhance its efficacy against tuberculosis .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have also been investigated. A study reported that certain derivatives showed significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activities were measured using various assays such as DPPH and ABTS.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 1 | 85 | 90 |
| 2 | 75 | 80 |
| 3 | 60 | 70 |
These results suggest that the presence of the pyrazole ring contributes to the overall antioxidant capacity of these compounds .
Case Studies
In a series of case studies involving animal models, the administration of compounds similar to this compound demonstrated significant reductions in bacterial load and improvements in survival rates compared to control groups. These findings underscore the therapeutic potential of this compound in treating infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
